7-Isoleucine-aiii

Vue d'ensemble

Description

7-Isoleucine-aiii is a synthetic derivative of the essential amino acid isoleucine. Isoleucine is one of the three branched-chain amino acids (BCAAs) along with leucine and valine. These amino acids are crucial for protein synthesis, energy production, immune function, and muscle metabolism

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isoleucine-aiii involves the modification of the isoleucine molecule through a series of chemical reactions. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-amino nitrile, followed by hydrolysis to yield the amino acid .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms such as Escherichia coli. These microorganisms are modified to overproduce isoleucine by disrupting specific metabolic pathways . The fermentation process is optimized to maximize yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

7-Isoleucine-aiii undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield keto acids, while reduction can produce amino alcohols .

Applications De Recherche Scientifique

7-Isoleucine-aiii has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 7-Isoleucine-aiii involves its incorporation into proteins and its role in metabolic pathways. It acts as a substrate for enzymes involved in protein synthesis and energy production. The molecular targets include ribosomes for protein synthesis and enzymes in the tricarboxylic acid cycle for energy production .

Comparaison Avec Des Composés Similaires

Similar Compounds

Leucine: Another branched-chain amino acid with similar functions but different structural properties.

Valine: Also a branched-chain amino acid, involved in protein synthesis and energy production.

Uniqueness

7-Isoleucine-aiii is unique due to its synthetic modifications, which enhance its stability and bioavailability compared to natural isoleucine. This makes it more effective in various applications, particularly in industrial and medical settings .

Activité Biologique

7-Isoleucine-aiii, an amino acid derivative, has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.

This compound is classified as a branched-chain amino acid (BCAA), which includes isoleucine, leucine, and valine. These amino acids are essential for human health and play critical roles in protein synthesis, energy production, and metabolic regulation. The compound's structure contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its role in metabolic pathways:

- Inhibition of Enzymes : Isoleucine acts as an allosteric inhibitor for certain enzymes involved in branched-chain amino acid metabolism. For instance, it has been shown to inhibit branched-chain aminotransferase (BCAT), which is crucial for BCAA catabolism .

- Signaling Pathways : It influences signaling pathways related to muscle metabolism and energy homeostasis. Isoleucine can activate the mTOR pathway, promoting protein synthesis and muscle growth .

1. Muscle Metabolism

Research indicates that this compound enhances muscle protein synthesis and recovery post-exercise. A study involving athletes demonstrated that supplementation with BCAAs, including isoleucine, improved muscle recovery and reduced exercise-induced muscle damage .

2. Immune Function

Isoleucine has been linked to enhanced immune responses. In vitro studies have shown that it can modulate cytokine production in immune cells, suggesting a role in immune regulation .

3. Cancer Research

Recent studies have explored the role of BCAAs in cancer metabolism. Elevated levels of isoleucine have been associated with tumor growth in certain cancers, indicating a potential target for therapeutic intervention . The modulation of BCAA transporters has been proposed as a strategy to inhibit tumor growth.

Case Study 1: Exercise Recovery

A double-blind placebo-controlled trial investigated the effects of BCAA supplementation on exercise recovery among trained athletes. Participants receiving this compound showed significantly lower markers of muscle damage compared to the placebo group, as measured by serum creatine kinase levels.

Case Study 2: Cancer Metabolism

A cohort study analyzed plasma BCAA levels in colorectal cancer patients. Higher concentrations of isoleucine were correlated with advanced disease stages, suggesting its potential role as a biomarker for cancer progression .

Data Table: Biological Effects of this compound

Propriétés

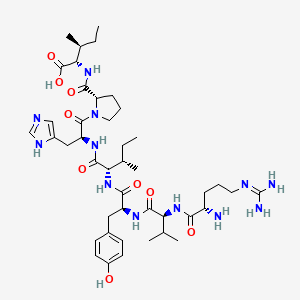

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68N12O9/c1-7-24(5)34(40(61)51-31(20-27-21-47-22-49-27)41(62)55-18-10-12-32(55)38(59)54-35(42(63)64)25(6)8-2)53-37(58)30(19-26-13-15-28(56)16-14-26)50-39(60)33(23(3)4)52-36(57)29(44)11-9-17-48-43(45)46/h13-16,21-25,29-35,56H,7-12,17-20,44H2,1-6H3,(H,47,49)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,54,59)(H,63,64)(H4,45,46,48)/t24-,25-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLXDYACMRLMMF-GIBVOHFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52498-25-6 | |

| Record name | Angiotensin III, ile(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052498256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.